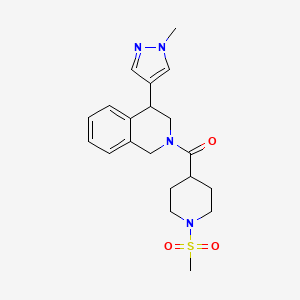

![molecular formula C24H28N2O2S B2652362 4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 317338-14-0](/img/structure/B2652362.png)

4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

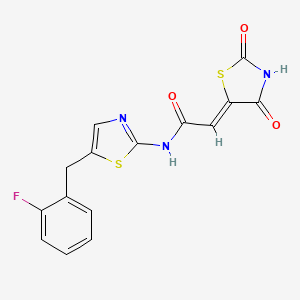

The compound “4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common feature in many pharmaceutical drugs due to its bioactivity. The molecule also contains a thiazole ring, which is a heterocyclic compound that is often found in various drugs and natural products .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzamide and thiazole groups would contribute to the compound’s polarity, while the butoxy and tert-butylphenyl groups would add significant nonpolar character .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of both polar and nonpolar groups would likely make the compound soluble in a variety of solvents .Aplicaciones Científicas De Investigación

Polyamide Synthesis and Properties : Hsiao, Yang, and Chen (2000) discussed the synthesis of polyamides with flexible main-chain ether linkages and ortho-phenylene units, derived from similar compounds. These polyamides showed high thermal stability, solubility in polar solvents, and could form transparent, flexible, and tough films, indicating potential applications in materials science (Hsiao, Yang, & Chen, 2000).

Antitumor and Bioactive Properties : Bin (2015) synthesized a compound structurally similar to the one , demonstrating its potential antitumor effect and excellent bioactivities. This suggests possible applications in medical research and drug development (Bin, 2015).

Nucleophilic Substitutions and Radical Reactions : Jasch, Höfling, and Heinrich (2012) explored the use of tert-Butyl phenylazocarboxylates, similar to the compound , as building blocks in synthetic organic chemistry. These compounds enabled various nucleophilic substitutions and radical reactions, highlighting their versatility in chemical synthesis (Jasch, Höfling, & Heinrich, 2012).

Anticancer Evaluation : Ravinaik et al. (2021) synthesized and evaluated a series of benzamides, similar in structure to the compound , for anticancer activity against various cancer cell lines. This indicates potential applications in cancer research and treatment (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Excited-State Intramolecular Proton-Transfer Compounds : Qian et al. (2007) synthesized compounds related to the chemical , exhibiting aggregation-induced emission enhancement due to restricted intramolecular motion. This suggests applications in the development of fluorescent materials and sensors (Qian, Li, Zhang, Wang, Wang, Xu, Li, Li, & Yang, 2007).

Excited State Intramolecular Proton Transfer Sensing Mechanism : Chen, Zhou, Zhao, and Chu (2014) conducted a DFT/TDDFT study on a similar aqueous fluoride chemosensor, exploring its sensing mechanism which might have implications in chemical sensing technology (Chen, Zhou, Zhao, & Chu, 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O2S/c1-5-6-15-28-20-13-9-18(10-14-20)22(27)26-23-25-21(16-29-23)17-7-11-19(12-8-17)24(2,3)4/h7-14,16H,5-6,15H2,1-4H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLVIMOHFMGRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-butoxy-N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((2,3-dihydrobenzofuran-5-yl)methyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B2652284.png)

![1-allyl-3-((4-methoxyphenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2652285.png)

![tert-Butyl N-[1-(piperidin-3-yl)cyclopropyl]carbamate](/img/structure/B2652286.png)

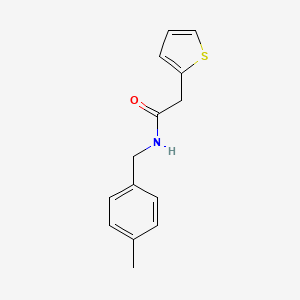

![N-[(3,5-difluorophenyl)methyl]prop-2-enamide](/img/structure/B2652287.png)

![2-Chloro-N-[(4-fluorophenyl)methyl]-N-(4-hydroxypentan-2-yl)acetamide](/img/structure/B2652288.png)

![5-(3-Ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline](/img/structure/B2652291.png)

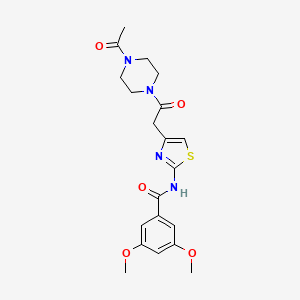

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2652300.png)

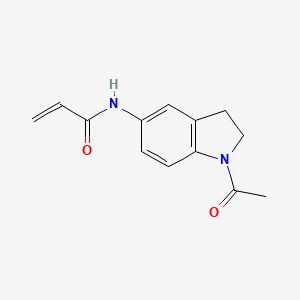

![(E)-3-(4-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acrylamide](/img/structure/B2652301.png)